![molecular formula C20H19NO2 B2507942 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 443321-71-9](/img/structure/B2507942.png)

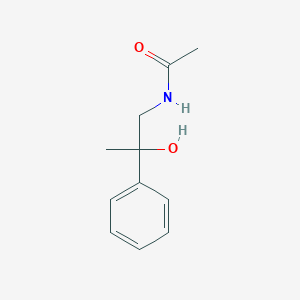

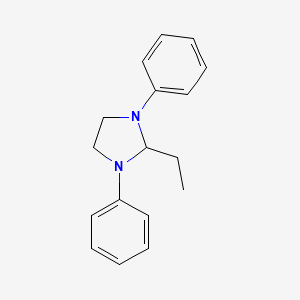

4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” has a molecular formula of C20H19NO2 . It is a complex organic compound that belongs to the class of pyrroloquinolines .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrroloquinoline core with additional phenyl and methyl groups . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 441.0±55.0 °C and a predicted density of 1.25±0.1 g/cm3 . Its pKa is predicted to be -2.04±0.60 . The compound’s exact physical and chemical properties would need to be confirmed experimentally.Applications De Recherche Scientifique

Synthesis and Structural Analogs

- The compound and its structural analogs have been synthesized and investigated. For instance, Medvedeva, Plaksina, and Shikhaliev (2015) explored the oxidation reaction peculiarities of substituted 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, leading to the formation of structural analogs of the antibiotic Helquinoline (Medvedeva, Plaksina, & Shikhaliev, 2015).

Novel Compounds Synthesis

- The compound has been used to synthesize novel spiro[4H-pyran-3,3′-oxindoles] through one-pot, three-component reactions (Zafari, Ebrahimi Saatluo, Rashidi, Baradarani, & Joule, 2020).

Application in Inhibitory Properties Study

- Compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment were synthesized and investigated for their inhibitory activity against protein kinases, indicating potential biomedical applications (Novichikhina et al., 2020).

Heterocyclic Fragment Stability

- Research on the heterocyclic fragment of derived compounds has shown that certain fragments are more stable compared to others, providing insights into the molecular stability and potential application in designing stable compounds (Medvedeva et al., 2015).

Pharmacological Evaluation

- Some derivatives of this compound have been evaluated for potential therapeutic applications in conditions like asthma, showcasing their relevance in pharmaceutical research (Paris et al., 1995).

Mécanisme D'action

Target of Action

The primary targets of 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .

Mode of Action

This compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This inhibition suppresses thrombosis, the formation of blood clots within a blood vessel, thereby preventing blockage .

Biochemical Pathways

The inhibition of factors Xa and XIa by this compound affects the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting key factors in this pathway, the compound can prevent the formation of potentially harmful clots .

Result of Action

The result of the action of this compound is the inhibition of blood coagulation factors Xa and XIa . This inhibition can suppress thrombosis, thereby preventing the formation of blood clots that could lead to conditions such as stroke or heart attack .

Propriétés

IUPAC Name |

9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(15)21(19)18(23)17(14)22/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDFJDUZCZOELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC3=C2N1C(=O)C3=O)(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)